3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid 3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1251010-77-1
VCID: VC7941296
InChI: InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O
Molecular Formula: C12H19NO5
Molecular Weight: 257.28

3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

CAS No.: 1251010-77-1

Cat. No.: VC7941296

Molecular Formula: C12H19NO5

Molecular Weight: 257.28

* For research use only. Not for human or veterinary use.

3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid - 1251010-77-1

Specification

CAS No. 1251010-77-1
Molecular Formula C12H19NO5
Molecular Weight 257.28
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15)
Standard InChI Key HZNSXHWBKZWPAT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Bicyclic Framework

The molecular architecture of 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid centers on a bicyclo[3.2.1]octane system, a seven-membered ring fused to a three-membered ring. The "8-oxa" designation indicates an oxygen atom at position 8, while the "3-aza" term signifies a nitrogen atom at position 3, which is further functionalized with a Boc group. The carboxylic acid moiety at position 6 introduces acidity and hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.1251010-77-1
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
IUPAC Name3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multi-step protocols:

  • Bicyclic Core Formation: Cyclization reactions using precursors like tropinone or azabicyclic intermediates under basic conditions (e.g., sodium hydride in THF).

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester or nitrile group to yield the final carboxylic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BicyclizationNaH, THF, 0°C → RT60–70%
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, RT85–90%
Acid FormationKMnO₄, H₂O/acetone, reflux75–80%

Industrial-Scale Production

Industrial manufacturing often employs continuous flow reactors to enhance reaction control and scalability. Purification leverages recrystallization from ethanol/water mixtures or chromatography on silica gel.

Applications in Research and Industry

Pharmaceutical Intermediate

The Boc-protected amine and carboxylic acid groups make this compound a valuable building block in drug discovery. It serves as a precursor for:

  • Neuromodulators: Analogues targeting sigma receptors or monoamine transporters .

  • Antiviral Agents: Bicyclic scaffolds in protease inhibitors.

Material Science

The rigid bicyclic structure enhances thermal stability in polymers. Derivatives have been explored as crosslinkers in epoxy resins and polyurethanes.

Agrochemical Development

Functionalization of the carboxylic acid group enables synthesis of herbicidal and fungicidal agents, particularly those requiring stereochemical precision .

Related Compounds and Analogues

Table 3: Comparison of Bicyclic Derivatives

Compound NameCAS No.Molecular FormulaKey Feature
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid1159826-74-0C₁₃H₂₁NO₄Boc at position 8, no oxa group
3-Azabicyclo[3.2.1]octane-6-carboxylic acid18507025C₈H₁₃NO₂Unprotected amine

Functional Analogues

  • Boc-Protected Azabicycles: Differ in ring size (e.g., bicyclo[3.1.0]hexane derivatives) .

  • Oxabicyclic Esters: Lack nitrogen but share oxygen-containing fused rings.

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